

Technical Guide: Methyl 3-(1-aminoethyl)benzoate Hydrochloride

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Compound of Interest

Compound Name: Methyl 3-(1-aminoethyl)benzoate
hydrochloride

Cat. No.: B566945

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CAS Number: 1263378-68-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of **Methyl 3-(1-aminoethyl)benzoate hydrochloride**. Due to the limited availability of public domain data specific to this compound, this guide also incorporates general methodologies and principles applicable to structurally related chiral amino esters to provide a broader context for research and development.

Introduction

Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral organic compound that holds potential as a valuable building block in medicinal chemistry and pharmaceutical development. [1] Its structure, featuring a chiral amine and a benzoate ester, makes it a candidate for the synthesis of complex molecular architectures with specific stereochemistry, which is often crucial for therapeutic efficacy. [2] Compounds of this class are frequently utilized as intermediates in the development of agents targeting the central nervous system and cardiovascular diseases. [1]

Physicochemical Properties

Quantitative data for **Methyl 3-(1-aminoethyl)benzoate hydrochloride** is limited. The following table summarizes the available information.

Property	Value	Source
CAS Number	1263378-68-2	[1]
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂	[1]
Molecular Weight	215.68 g/mol	[1]
Appearance	Powder or liquid	-
Purity	Typically ≥97%	-
Storage	Room temperature, dry conditions	[2]

Synthesis and Purification: General Methodologies

While a specific, detailed synthesis protocol for **Methyl 3-(1-aminoethyl)benzoate hydrochloride** is not readily available in the public domain, a general and plausible synthetic approach can be inferred from established organic chemistry principles and literature on related compounds. A common strategy involves the reductive amination of a ketone precursor.

General Synthetic Workflow

A likely synthetic pathway would start from 3-acetylbenzoic acid. The workflow can be visualized as follows:



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Caption: Generalized synthetic workflow for Methyl 3-(1-aminoethyl)benzoate HCl.

Experimental Protocols (General)

Step 1: Esterification of 3-Acetylbenzoic Acid

- Objective: To convert the carboxylic acid to its methyl ester.
- Procedure: 3-Acetylbenzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3-acetylbenzoate.

Step 2: Reductive Amination of Methyl 3-acetylbenzoate

- Objective: To convert the ketone to the primary amine.
- Procedure: Methyl 3-acetylbenzoate is dissolved in a suitable solvent such as methanol or dichloromethane. A source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation (H_2 over a palladium catalyst). The reaction is stirred at room temperature until completion. The workup typically involves quenching the reaction, extracting the product into an organic solvent, and purifying it by column chromatography.

Step 3: Formation of the Hydrochloride Salt

- Objective: To convert the free amine to its hydrochloride salt for improved stability and handling.
- Procedure: The purified methyl 3-(1-aminoethyl)benzoate is dissolved in a dry, aprotic solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with fresh solvent, and dried under vacuum.

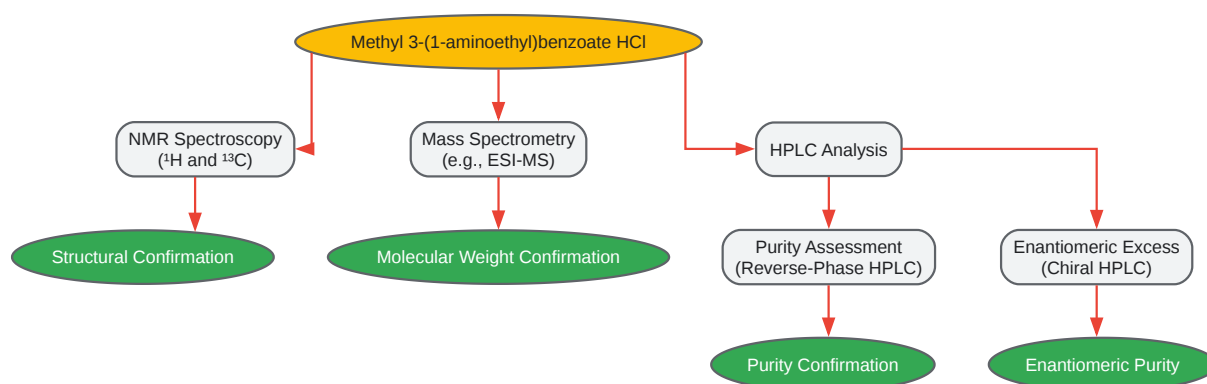
Chiral Resolution (Alternative to Asymmetric Synthesis)

If a racemic mixture is synthesized, the enantiomers can be separated. This is often achieved by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity, purity, and enantiomeric excess of the final product.

General Analytical Workflow



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Caption: General analytical workflow for the characterization of the compound.

Key Analytical Techniques (General Protocols)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the proton environment in the molecule, confirming the presence of the aromatic ring protons, the ethyl group protons, the amine proton, and the methyl ester protons. The chemical shifts, splitting patterns, and integration values are used to confirm the structure.
- ^{13}C NMR: Shows the number of unique carbon atoms in the molecule, which should be consistent with the expected structure.
- Mass Spectrometry (MS):
 - Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
 - Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base $[\text{M}+\text{H}]^+$.
- High-Performance Liquid Chromatography (HPLC):
 - Purity Determination (Reverse-Phase HPLC):
 - Column: A C18 stationary phase is typically used.
 - Mobile Phase: A gradient of water (often with an additive like formic acid or trifluoroacetic acid) and acetonitrile or methanol.
 - Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254 nm).
 - Outcome: A single major peak indicates high purity.
 - Enantiomeric Excess Determination (Chiral HPLC):
 - Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating enantiomers of amino esters.
 - Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol.

- Outcome: Two separated peaks for the R and S enantiomers. The relative area of the peaks is used to calculate the enantiomeric excess.

Potential Applications and Biological Relevance

While the specific biological activity of **Methyl 3-(1-aminoethyl)benzoate hydrochloride** is not well-documented, the broader class of aminoethyl benzoate derivatives has been explored for various therapeutic applications. It is plausible that this compound could serve as a key intermediate in the synthesis of biologically active molecules.

Potential areas of interest for derivatives of this compound include:

- **Enzyme Inhibition:** The amine functionality can interact with active sites of enzymes, making such compounds candidates for inhibitor design.
- **Receptor Modulation:** The overall structure may be suitable for binding to specific receptors in the central nervous system or other tissues.
- **Anticancer Research:** Some aminobenzoate derivatives have been investigated for their potential as anticancer agents.

Further research is needed to elucidate the specific biological targets and therapeutic potential of **Methyl 3-(1-aminoethyl)benzoate hydrochloride** and its derivatives.

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